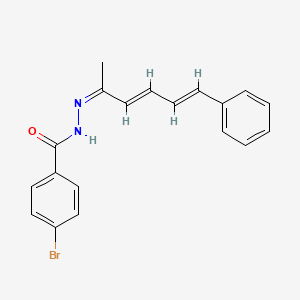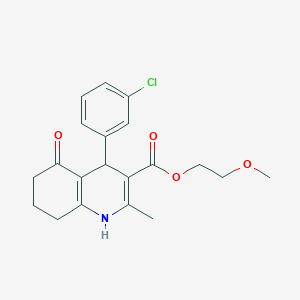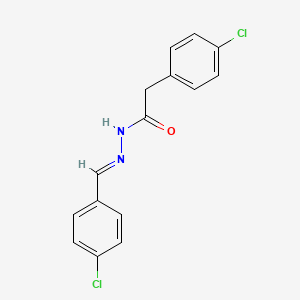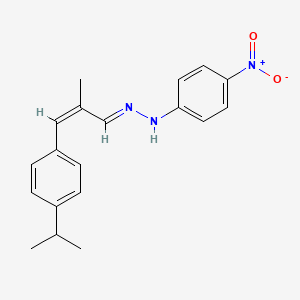![molecular formula C13H20N2S B3854861 1-methyl-N-[2-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3854861.png)
1-methyl-N-[2-(methylthio)phenyl]-4-piperidinamine
説明
1-methyl-N-[2-(methylthio)phenyl]-4-piperidinamine, also known as Methylthioamphetamine (MTA), is a psychoactive drug that belongs to the amphetamine class of drugs. It is a synthetic compound that is structurally similar to amphetamine and methamphetamine. MTA is a potent stimulant that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
MTA acts by binding to and inhibiting the reuptake of dopamine, norepinephrine, and serotonin transporters in the brain. This results in an increase in the levels of these neurotransmitters in the synaptic cleft, which leads to enhanced neurotransmission and stimulation of the central nervous system.
Biochemical and Physiological Effects:
MTA has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream. MTA has been shown to have a positive effect on cognitive function, including attention, memory, and learning.
実験室実験の利点と制限
MTA has several advantages for use in lab experiments. It is a potent stimulant that produces robust effects on the central nervous system. It has a relatively long half-life, which allows for extended periods of experimentation. However, MTA has several limitations. It is a controlled substance that requires specialized equipment and expertise for its handling and storage. It is also a potent stimulant that can be toxic at high doses.
将来の方向性
There are several future directions for research on MTA. One area of research is the development of novel therapeutic applications for MTA. Another area of research is the study of the long-term effects of MTA on the central nervous system and its potential for addiction and abuse. Additionally, research is needed to better understand the mechanism of action of MTA and its effects on neurotransmitter systems in the brain. Overall, MTA is a promising compound that has the potential to contribute to the development of novel therapeutic interventions for a range of neuropsychiatric disorders.
科学的研究の応用
MTA has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications. MTA has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that are involved in mood regulation, reward, and motivation. MTA has also been shown to have potential therapeutic applications in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and obesity.
特性
IUPAC Name |
1-methyl-N-(2-methylsulfanylphenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-15-9-7-11(8-10-15)14-12-5-3-4-6-13(12)16-2/h3-6,11,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRVWGRGOPOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-methylsulfanylphenyl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-hydroxyphenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B3854783.png)
![1-(4-bromophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854788.png)






![4-[2-(3-methoxyphenoxy)ethyl]morpholine](/img/structure/B3854851.png)
![1-ethyl-N-[3-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3854856.png)
![4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B3854865.png)

![2-(4-bromobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B3854878.png)
